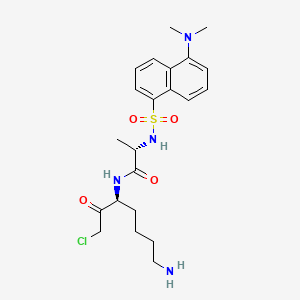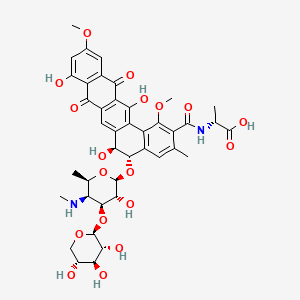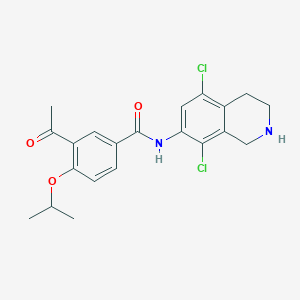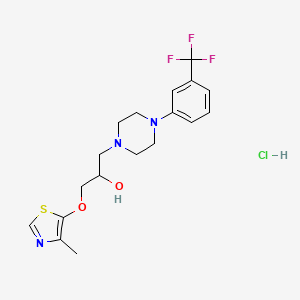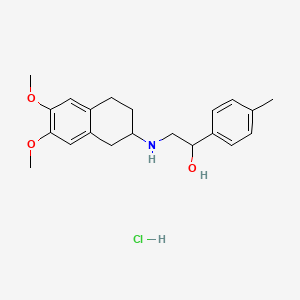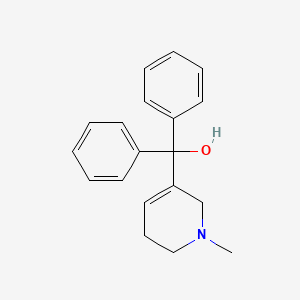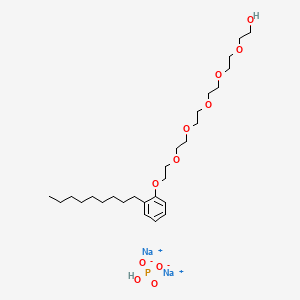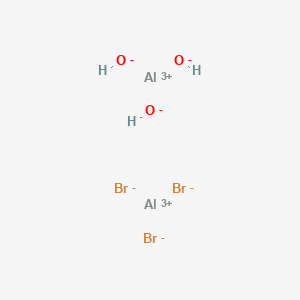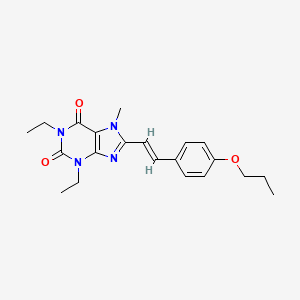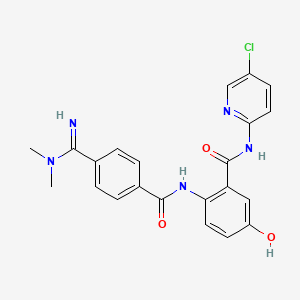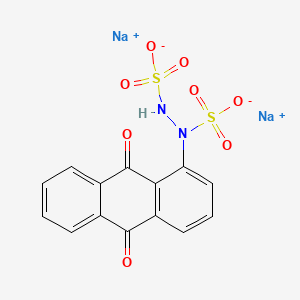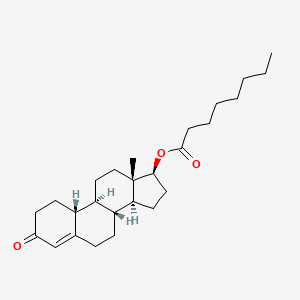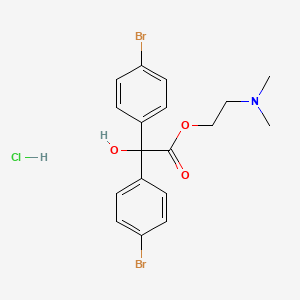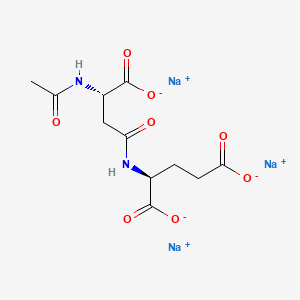
Naaxia
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naaxia, known chemically as N-Acetyl-l-aspartylglutamate, is a compound used primarily in ophthalmology. It is a mast cell stabilizer, which means it helps prevent allergic reactions by inhibiting the release of histamine and other inflammatory mediators from mast cells. This compound is commonly used in the treatment of allergic conjunctivitis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-l-aspartylglutamate involves the coupling of N-acetyl-l-aspartic acid with l-glutamic acid. This reaction typically occurs in an aqueous medium with the aid of coupling agents such as carbodiimides. The reaction conditions often include maintaining a pH between 7 and 8 to ensure optimal coupling efficiency.
Industrial Production Methods: In industrial settings, the production of Naaxia involves large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Naaxia undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.
Wissenschaftliche Forschungsanwendungen
Naaxia has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of peptide synthesis and coupling reactions.
Biology: It is studied for its role in neurotransmission and its effects on various biological pathways.
Industry: this compound is used in the formulation of eye drops and other pharmaceutical products.
Wirkmechanismus
Naaxia exerts its effects by stabilizing mast cells, which are involved in allergic responses. Mast cells release histamine and other inflammatory mediators when they degranulate. This compound inhibits this degranulation process by blocking specific calcium channels, thereby preventing the release of these mediators . This action helps reduce the symptoms of allergic conjunctivitis and other allergic conditions.
Vergleich Mit ähnlichen Verbindungen
N-Acetyl-l-aspartic acid: A precursor in the synthesis of Naaxia.
l-Glutamic acid: Another precursor in the synthesis of this compound.
Sodium cromoglycate: Another mast cell stabilizer used in the treatment of allergic conditions.
Uniqueness of this compound: this compound is unique due to its dual action as both a neurotransmitter and a mast cell stabilizer. This dual functionality makes it particularly effective in treating allergic conditions while also having potential neuroprotective effects .
Eigenschaften
CAS-Nummer |
57096-29-4 |
|---|---|
Molekularformel |
C11H13N2Na3O8 |
Molekulargewicht |
370.20 g/mol |
IUPAC-Name |
trisodium;(2S)-2-[[(3S)-3-acetamido-3-carboxylatopropanoyl]amino]pentanedioate |
InChI |
InChI=1S/C11H16N2O8.3Na/c1-5(14)12-7(11(20)21)4-8(15)13-6(10(18)19)2-3-9(16)17;;;/h6-7H,2-4H2,1H3,(H,12,14)(H,13,15)(H,16,17)(H,18,19)(H,20,21);;;/q;3*+1/p-3/t6-,7-;;;/m0.../s1 |
InChI-Schlüssel |
HZKPWVFQRXZWGH-UEEQWHBPSA-K |
Isomerische SMILES |
CC(=O)N[C@@H](CC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Kanonische SMILES |
CC(=O)NC(CC(=O)NC(CCC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


